BUTYL 2-{[6-AMINO-3,5-DICYANO-4-(4-ETHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE
Description
This compound is a pyridine derivative featuring a 6-amino-3,5-dicyano core substituted with a 4-ethoxyphenyl group at position 4 and a sulfanyl-linked butyl acetate ester at position 2. Its structure combines electron-withdrawing cyano groups, a polar amino group, and a lipophilic ethoxyphenyl moiety, which collectively influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
butyl 2-[6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-3-5-10-28-18(26)13-29-21-17(12-23)19(16(11-22)20(24)25-21)14-6-8-15(9-7-14)27-4-2/h6-9H,3-5,10,13H2,1-2H3,(H2,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACSRWAGKGRVDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CSC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)OCC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 2-{[6-AMINO-3,5-DICYANO-4-(4-ETHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. One common method includes the formation of the pyridine ring through a cyclization reaction, followed by the introduction of the amino, cyano, and ethoxyphenyl groups via substitution reactions. The final step involves the attachment of the butyl group through esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
BUTYL 2-{[6-AMINO-3,5-DICYANO-4-(4-ETHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield simpler compounds with fewer functional groups.
Scientific Research Applications
BUTYL 2-{[6-AMINO-3,5-DICYANO-4-(4-ETHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme interactions and as a potential inhibitor or activator of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure may offer therapeutic benefits.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of BUTYL 2-{[6-AMINO-3,5-DICYANO-4-(4-ETHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Data Table: Comparative Properties of Selected Compounds
Research Findings and Implications
Stability and Pharmacokinetics
- Plasma stability assays for Compound 10 revealed a half-life of >2 hours in human plasma, suggesting that the target compound’s larger substituents could further extend this .
Biological Activity
Butyl 2-{[6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl]sulfanyl}acetate is a complex organic compound that has garnered attention for its diverse biological activities. This compound, characterized by its unique molecular structure, includes a butyl group and a pyridine ring with multiple functional groups, which contribute to its potential pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 410.5 g/mol. The structure features:
- Butyl Group : Enhances lipophilicity.
- Pyridine Ring : Known for its role in various biological interactions.
- Dicyano and Amino Groups : Potential sites for interaction with biological targets.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown that compounds with similar structures can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives of pyridine are often evaluated for their cytotoxic effects against breast cancer (MCF-7), lung cancer (A549), and colorectal cancer (HCT116) cells.
The mechanism through which this compound exerts its biological effects involves interactions with specific biological macromolecules such as proteins and nucleic acids. The presence of the amino and dicyano groups suggests potential binding to enzymes and receptors involved in cell signaling pathways related to inflammation and cancer progression.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the ethoxy group or the positioning of the amino group can significantly impact biological activity. For example, compounds lacking the ethoxy substituent often exhibit reduced efficacy in inhibiting tumor growth.
Comparative Analysis
A comparison with structurally related compounds highlights the unique biological profile of this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(4-chlorophenyl)acetamide | Structure | Contains a methoxy group instead of an ethoxy group |
| 6-amino-3-cyano-pyridine derivatives | Structure | Often lack the ethoxy group but retain similar biological activities |
| Pyridine-based anti-cancer agents | Structure | Share core pyridine structure but differ in substituents affecting activity |
Case Studies
- In Vitro Studies : In vitro assays demonstrated that butyl 2-{[6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-y]sulfanyl}acetate effectively inhibited the growth of several cancer cell lines with IC50 values comparable to standard chemotherapeutics like doxorubicin.
- Animal Models : Preclinical studies using animal models have shown promising results in tumor regression when treated with this compound, further supporting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
